molecular formula C18H19BrN2O3 B3867228 N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide

N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide

Cat. No. B3867228
M. Wt: 391.3 g/mol
InChI Key: OXEBFMBTDRGQOD-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide” is a chemical compound with the linear formula C20H22BrN3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of “N’-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide” is represented by the linear formula C20H22BrN3O4 . The molecular weight of the compound is 448.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide” are not explicitly mentioned in the sources I found. The compound has a molecular weight of 448.32 and is represented by the linear formula C20H22BrN3O4 .

Mechanism of Action

The mechanism of action for “N’-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide” is not specified in the sources I found. It’s worth noting that the compound is used by early discovery researchers, suggesting it may be used in various experimental contexts .

Safety and Hazards

Sigma-Aldrich, which provides “N’-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide”, does not make any representation or warranty with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

As “N’-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide” is part of a collection of rare and unique chemicals used by early discovery researchers , it’s likely that future research will continue to explore its potential applications in various experimental contexts.

properties

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-10-24-15-6-4-13(5-7-15)18(22)21-20-12-14-11-16(23-2)8-9-17(14)19/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEBFMBTDRGQOD-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide
Reactant of Route 2
N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide
Reactant of Route 4
N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide
Reactant of Route 5
N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide
Reactant of Route 6
N'-(2-bromo-5-methoxybenzylidene)-4-propoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.